molecular formula C20H21F4N3O5 B12340010 Desmethoxy Gatifloxacin Trifluoroacetate

Desmethoxy Gatifloxacin Trifluoroacetate

Cat. No.: B12340010
M. Wt: 459.4 g/mol
InChI Key: URJUNYOPXJPQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Desmethoxy Gatifloxacin Trifluoroacetate involves several steps, starting from the basic structure of gatifloxacinThe reaction conditions often involve the use of trifluoroacetic acid and other reagents under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Desmethoxy Gatifloxacin Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Desmethoxy Gatifloxacin Trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It is used in the study of bacterial resistance and the development of new antibiotics.

    Medicine: It is used in the research of new therapeutic agents and drug delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Desmethoxy Gatifloxacin Trifluoroacetate is similar to that of gatifloxacin. It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents the replication of bacterial genetic material, leading to the death of the bacteria .

Comparison with Similar Compounds

Desmethoxy Gatifloxacin Trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and reactivity. Similar compounds include:

Properties

Molecular Formula

C20H21F4N3O5

Molecular Weight

459.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H20FN3O3.C2HF3O2/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11;3-2(4,5)1(6)7/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25);(H,6,7)

InChI Key

URJUNYOPXJPQGS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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